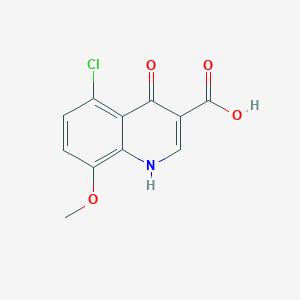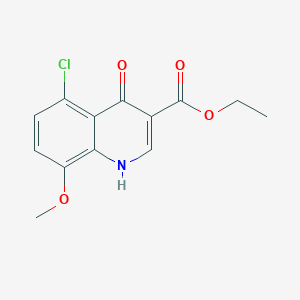
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of cyanoacetic acid and oxolane, featuring a cyano group and an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most commonly used method for synthesizing 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves the reaction of oxolan-3-one with cyanoacetic acid in the presence of a catalyst. This method offers good efficiency and yield, with minimal environmental and safety considerations.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(oxolan-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
3-(oxolan-3-yl)prop-2-enoic acid: Similar structure but lacks the cyano group.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Contains a chromone ring instead of an oxolane ring.
Properties
CAS No. |
1251411-94-5 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




